molecular formula C18H12F3NOS B1682199 [2-Amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone CAS No. 1018830-99-3

[2-Amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone

Cat. No. B1682199
CAS RN: 1018830-99-3
M. Wt: 347.4 g/mol
InChI Key: HNHLVOBHWXLIGP-UHFFFAOYSA-N
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Description

VPC171 is a synthetic organic compound known as a positive allosteric modulator of the adenosine A1 receptor. It is identified as compound 9a in the study by Aurelio et al. (2009). Positive allosteric modulators of the adenosine A1 receptor are being investigated as potential treatments for neuropathic pain .

Scientific Research Applications

VPC171 has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the effects of positive allosteric modulation on the adenosine A1 receptor.

    Biology: VPC171 is used in biological studies to investigate its effects on cellular signaling pathways and receptor activity.

    Medicine: The compound is being explored as a potential therapeutic agent for the treatment of neuropathic pain due to its modulatory effects on the adenosine A1 receptor.

    Industry: VPC171 can be used in the development of new pharmaceuticals and as a reference compound in drug discovery

Mechanism of Action

VPC171 exerts its effects by binding to the adenosine A1 receptor and enhancing its activity. This positive allosteric modulation leads to increased receptor activation and subsequent downstream signaling. The molecular targets involved include the adenosine A1 receptor and associated signaling pathways that regulate pain perception and other physiological processes .

Preparation Methods

The synthesis of VPC171 involves the preparation of 4-substituted 2-amino-3-benzoylthiophenes. The synthetic route includes the following steps:

Chemical Reactions Analysis

VPC171 undergoes various types of chemical reactions, including:

    Oxidation: VPC171 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in VPC171.

    Substitution: VPC171 can undergo substitution reactions where specific groups are replaced by other functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

VPC171 is unique compared to other similar compounds due to its specific structure and modulatory effects on the adenosine A1 receptor. Similar compounds include:

    GR79236: An adenosine A2B receptor antagonist.

    A2A receptor antagonist 1: Another compound targeting adenosine receptors.

    ST-1535: A compound with similar receptor modulation properties.

    ANR 94: Another adenosine receptor modulator

These compounds share some structural similarities with VPC171 but differ in their specific receptor targets and modulatory effects.

properties

IUPAC Name

[2-amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NOS/c19-18(20,21)13-8-4-7-12(9-13)14-10-24-17(22)15(14)16(23)11-5-2-1-3-6-11/h1-10H,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHLVOBHWXLIGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(SC=C2C3=CC(=CC=C3)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-Amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone
Reactant of Route 2
[2-Amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone
Reactant of Route 3
[2-Amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone
Reactant of Route 4
[2-Amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone
Reactant of Route 5
[2-Amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone
Reactant of Route 6
[2-Amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone

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